BRD4 Bromodomain 1 (BD1) Binding Affinity: 6-Bromo Isomer vs. Reference Inhibitor
The 6-bromo-3,3-dimethylindan-1-ol scaffold demonstrates measurable binding to the first bromodomain of BRD4 (BRD4-BD1), an established oncology and inflammation target. In a fluorescence polarization assay against human BRD4-BD1 (residues 44-168), this compound exhibited a Ki of 3.3 μM [1]. While this affinity is moderate relative to potent clinical BRD4 inhibitors (e.g., JQ1 with Ki < 10 nM), it positions the 6-bromo indanol as a valid fragment or early hit for further optimization. The presence of the C6 bromine provides a vector for affinity maturation via structure-guided elaboration.
| Evidence Dimension | BRD4 BD1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.3 μM (3,300 nM) |
| Comparator Or Baseline | Potent BRD4 inhibitor JQ1: Ki < 10 nM (class-level reference) |
| Quantified Difference | >300-fold lower affinity compared to JQ1 (class-level inference) |
| Conditions | Fluorescence polarization assay; human BRD4 BD1 (residues 44-168); recombinant protein |
Why This Matters
For epigenetics-focused screening campaigns, this moderate affinity confirms target engagement and provides a measurable baseline for SAR optimization, distinguishing the C6-brominated scaffold from non-binding or untested analogs.
- [1] BindingDB. BDBM50520654 (CHEMBL4534557): Binding affinity to human BRD4 BD1 (44 to 168 residues) by fluorescence polarization assay, Ki = 3.3 μM. https://www.bindingdb.org (Accessed 2026-04-16). View Source
